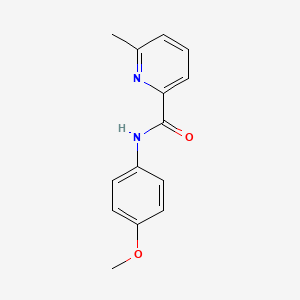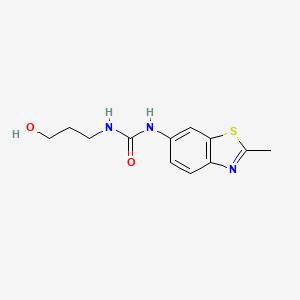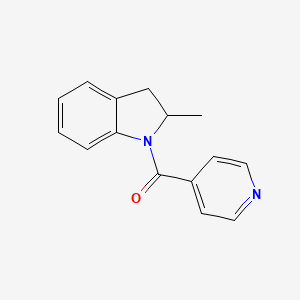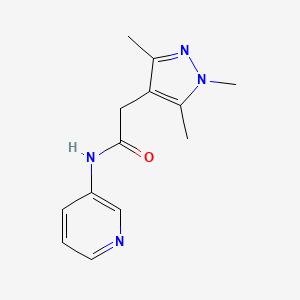
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide, also known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of the neurotransmitter GABA, which is essential for regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to a range of potential therapeutic applications.
Mécanisme D'action
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 works by inhibiting the enzyme GABA-AT, which is responsible for breaking down the neurotransmitter GABA. By inhibiting GABA-AT, 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity has been linked to the therapeutic effects of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 administration have been shown to have a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and modulation of various neurotransmitter systems. The net effect of these changes is an overall reduction in brain activity, which can be beneficial in certain neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise modulation of GABAergic neurotransmission. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 is also stable and can be synthesized in large quantities. However, there are limitations to its use in lab experiments. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has a short half-life in vivo, which can make dosing and administration challenging. Additionally, its effects on other neurotransmitter systems can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115. One area of interest is its potential use as a treatment for addiction, particularly for cocaine and methamphetamine addiction. Another area of interest is its potential use in the treatment of cognitive impairments associated with aging and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 and its effects on other neurotransmitter systems.
Méthodes De Synthèse
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are beyond the scope of this paper, but it is important to note that 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 can be produced in large quantities for research purposes.
Applications De Recherche Scientifique
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has been the subject of extensive research due to its potential therapeutic applications. It has been shown to have efficacy in preclinical models of several neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. 1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide-115 has also been investigated as a potential treatment for cognitive impairments associated with aging and Alzheimer's disease.
Propriétés
IUPAC Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-15(18-14-8-4-11-17-12-14)16(9-5-10-16)13-6-2-1-3-7-13/h1-4,6-8,11-12H,5,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVWNSRRDGIRHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-N-pyridin-3-ylcyclobutane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(2-pyridin-2-yl-3H-benzimidazol-5-yl)carbamoyl]benzoate](/img/structure/B7538235.png)






![3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B7538294.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)

![2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7538337.png)
![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)